Product packaging for Indo 1 pentapotassium salt(Cat. No.:CAS No. 132319-56-3)

Indo 1 pentapotassium salt

Cat. No.: B014530
CAS No.: 132319-56-3
M. Wt: 840.1 g/mol
InChI Key: VGZPRMSXVNDMAN-UHFFFAOYSA-I
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Description

The Pivotal Role of Calcium Ions in Cellular Regulation and Signal Transduction

Calcium as a Universal Second Messenger in Biological Systems

Calcium ions (Ca2+) are fundamental and versatile signaling molecules within virtually all eukaryotic cells. researchgate.net They function as a universal second messenger, translating external stimuli into intracellular responses that govern a vast array of physiological processes. These processes include critical functions such as muscle contraction, the release of neurotransmitters at synapses, gene expression, cell growth and proliferation, and even programmed cell death (apoptosis). cusabio.comnumberanalytics.comnumberanalytics.com The ability of calcium to act as a signaling molecule is tightly linked to the cell's ability to maintain a steep concentration gradient across its membranes. abcam.com

The role of Ca2+ as a second messenger is central to numerous signaling pathways. numberanalytics.com Hormones, neurotransmitters, and growth factors can initiate a cascade of events that lead to a transient increase in the concentration of free Ca2+ in the cytoplasm. cusabio.com This increase is a highly regulated and localized event, often taking the form of "calcium transients," which can be measured to understand cellular activity. fluorofinder.com These transient increases in cytosolic calcium are then detected by a host of calcium-binding proteins, which in turn modulate the activity of downstream enzymes and transcription factors, ultimately leading to a specific cellular response. mdpi.comaimspress.com

Regulation of Intracellular Calcium Homeostasis

The efficacy of calcium as a second messenger relies on the precise control of its concentration within the cell. frontiersin.org Eukaryotic cells maintain a very low concentration of free Ca2+ in their cytoplasm, typically around 100 nanomolar (nM), which is several orders of magnitude lower than the concentration found in the extracellular fluid (around 1-2 millimolar, mM). fluorofinder.commdpi.com This steep electrochemical gradient is crucial for generating rapid and significant signaling events upon the opening of calcium channels. abcam.com

Intracellular calcium homeostasis is maintained by a complex interplay of pumps, channels, and binding proteins located in the plasma membrane and the membranes of various organelles. frontiersin.orgmdpi.com The endoplasmic reticulum (ER) and mitochondria are major intracellular stores of calcium. frontiersin.orgfrontiersin.org Upon receiving a signal, calcium can be released from these stores into the cytoplasm. frontiersin.org Subsequently, to terminate the signal and restore the resting state, Ca2+ is actively pumped back into these organelles or extruded from the cell. mdpi.com This tight regulation ensures that calcium signals are transient and spatially confined, allowing for precise control over cellular processes. abcam.com Disruption of this delicate balance can lead to cellular dysfunction and is implicated in a variety of diseases. numberanalytics.comfrontiersin.org

Historical Context and Evolution of Fluorescent Calcium Indicators

The ability to visualize and measure the dynamics of intracellular calcium has been instrumental in advancing our understanding of its role in cell biology. This has been largely made possible through the development of fluorescent calcium indicators.

Development of BAPTA-based Indicators

A significant breakthrough in the study of calcium signaling occurred in 1980 with the development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) by Roger Tsien. frontiersin.orgnih.gov BAPTA is an analogue of the calcium chelator EGTA but possesses several advantages, including a higher selectivity for Ca2+ over other divalent cations like magnesium (Mg2+), a lower sensitivity to pH changes, and faster binding kinetics. frontiersin.orgnih.gov These properties made BAPTA an ideal foundation for a new generation of fluorescent calcium indicators. frontiersin.orgwikipedia.org These indicators are designed as small molecules that can chelate calcium ions, and their fluorescence properties change upon binding to Ca2+. wikipedia.org

Introduction of Indo-1 by Tsien and Collaborators

Building on the BAPTA framework, Roger Tsien and his colleagues introduced a new generation of fluorescent Ca2+ indicators in 1985, which included the notable compound Indo-1. thermofisher.comwikipedia.org This development marked a significant advancement in the field, providing researchers with powerful new tools to quantify intracellular calcium concentrations. thermofisher.com Indo-1, along with its counterpart Fura-2, offered greatly improved fluorescence properties compared to their predecessors. nih.gov The synthesis of Indo-1 was a key milestone, providing a ratiometric indicator that exhibits a shift in its emission spectrum upon binding to calcium. wikipedia.org This ratiometric property allows for more accurate and reliable measurements of calcium concentrations, as it minimizes issues such as uneven dye loading and photobleaching. thermofisher.comnih.gov The pentapotassium salt form of Indo-1 is often preferred due to its increased solubility in water. wikipedia.org

Classification of Fluorescent Calcium Indicators

Fluorescent calcium indicators can be broadly categorized into two main classes: chemical indicators and genetically encoded calcium indicators (GECIs). wikipedia.orgigem.org

Chemical Indicators are small molecules, often based on the BAPTA structure, that are synthetically produced. wikipedia.orgigem.org They can be further divided into ratiometric and non-ratiometric (or single-wavelength) indicators. nih.govacs.org

Ratiometric Indicators , such as Indo-1 and Fura-2, exhibit a shift in either their excitation or emission wavelength upon binding to Ca2+. fluorofinder.com This allows for the calculation of a ratio between the fluorescence intensities at two different wavelengths, providing a more precise measurement of calcium concentration that is less susceptible to variations in dye concentration, cell thickness, or photobleaching. thermofisher.comnih.gov

Non-ratiometric Indicators , like Fluo-4 and Calcium Green-1, show an increase in fluorescence intensity at a single wavelength upon calcium binding. igem.orgoxinst.com While generally brighter than ratiometric dyes, they can be more prone to artifacts from uneven dye loading or leakage. nih.govacs.org

Genetically Encoded Calcium Indicators (GECIs) are proteins, derived from fluorescent proteins like GFP, that are engineered to change their fluorescence in response to calcium. wikipedia.orgoxinst.com GECIs, such as GCaMP, can be targeted to specific cell types or subcellular compartments, offering a high degree of specificity. oxinst.com However, they may have lower brightness and slower response kinetics compared to some chemical indicators. acs.org

The following table provides a summary of the classification of fluorescent calcium indicators:

CategorySub-categoryExamplesPrinciple of Action
Chemical Indicators Ratiometric (Dual Emission)Indo-1Emission spectrum shifts upon Ca2+ binding. wikipedia.org
Ratiometric (Dual Excitation)Fura-2Excitation spectrum shifts upon Ca2+ binding. aatbio.com
Non-ratiometricFluo-4, Calcium Green-1Fluorescence intensity increases upon Ca2+ binding. igem.orgoxinst.com
Genetically Encoded Calcium Indicators (GECIs) Single Fluorescent ProteinGCaMP, CamgaroosConformational change in a single fluorescent protein upon Ca2+ binding. wikipedia.orgoxinst.com
Paired Fluorescent Protein (FRET-based)CameleonsFörster Resonance Energy Transfer (FRET) between two fluorescent proteins changes upon Ca2+ binding. wikipedia.org

Ratiometric Indicators versus Single-Wavelength Indicators

Fluorescent Ca2+ indicators can be broadly categorized into two main types: ratiometric and single-wavelength indicators. nih.gov Single-wavelength indicators exhibit a change in fluorescence intensity at a single wavelength upon binding to Ca2+. stratech.co.uk While generally bright and useful for experiments involving multiple fluorophores, they can be susceptible to artifacts arising from variations in dye concentration, cell thickness, and photobleaching. nih.gov

In contrast, ratiometric indicators undergo a shift in either their excitation or emission spectrum upon Ca2+ binding. stratech.co.uk This spectral shift allows for the measurement of fluorescence at two different wavelengths. aatbio.com The ratio of these two measurements is then used to determine the Ca2+ concentration. aatbio.com This ratiometric approach provides a more accurate and robust measurement of intracellular Ca2+ concentrations. aatbio.com

Advantages of Ratiometric Measurement in Biological Systems

The use of ratiometric indicators offers several key advantages in the study of biological systems. A primary benefit is the ability to obtain more accurate and reproducible results. aatbio.com Ratiometric measurements effectively minimize the influence of several common experimental variables, including:

Uneven dye loading: Cells in a population may not load the indicator dye to the same extent, leading to variations in fluorescence intensity that are not related to Ca2+ concentration. nih.govaatbio.comaatbio.com

Dye leakage: Over the course of an experiment, the indicator dye may leak out of the cells, causing a decrease in fluorescence signal. nih.govaatbio.comaatbio.com

Photobleaching: Exposure to excitation light can cause the fluorescent indicator to lose its fluorescence over time. bitesizebio.comnih.govaatbio.comaatbio.com

Varying cell thickness: Differences in the path length of the excitation and emission light through cells of different thicknesses can affect the measured fluorescence intensity. nih.govaatbio.comaatbio.com

By taking a ratio of the fluorescence at two wavelengths, these confounding factors are largely cancelled out, leading to a more reliable determination of the true intracellular Ca2+ concentration. aatbio.com This makes ratiometric indicators particularly valuable for quantitative studies of Ca2+ dynamics. biomol.comoxinst.com

Significance of Indo-1 Pentapotassium Salt in Calcium Research

Among the array of ratiometric Ca2+ indicators, Indo-1 has emerged as a significant tool in the field of calcium research. thermofisher.com Its salt form, Indo-1 pentapotassium salt, is a cell-impermeant version of the indicator that is typically introduced into cells through methods like microinjection. biotium.com

Overview of its Unique Spectroscopic Properties for Calcium Sensing

The utility of Indo-1 lies in its distinctive spectroscopic properties. aatbio.com Upon binding to Ca2+, Indo-1 exhibits a pronounced shift in its fluorescence emission spectrum. thermofisher.com In the absence of Ca2+, the emission maximum is around 475-485 nm. thermofisher.comfishersci.co.ukcaymanchem.com When saturated with Ca2+, this peak shifts to approximately 400-410 nm. thermofisher.comfishersci.co.ukcaymanchem.com This substantial spectral shift allows for sensitive ratiometric measurements of Ca2+ concentration by monitoring the fluorescence intensity at these two emission wavelengths, typically with a single excitation wavelength around 350 nm. thermofisher.comnih.gov

The key spectroscopic properties of Indo-1 pentapotassium salt are summarized in the table below:

PropertyValue
Excitation Maximum (Ca2+-free) ~349 nm biotium.comvwr.com
Excitation Maximum (Ca2+-bound) ~330-331 nm biotium.comvwr.com
Emission Maximum (Ca2+-free) ~475-482 nm thermofisher.combiotium.comvwr.com
Emission Maximum (Ca2+-bound) ~398-401 nm biotium.comvwr.com
Dissociation Constant (Kd) for Ca2+ ~230-250 nM stratech.co.ukbiotium.comaatbio.com
Molar Extinction Coefficient (ε) at 349 nm (Ca2+-free) ~33,000 M-1cm-1 biotium.comvwr.com

This table presents the spectroscopic properties of Indo-1 pentapotassium salt, a widely used ratiometric fluorescent indicator for measuring intracellular calcium concentrations.

Relevance in Elucidating Cellular Calcium Dynamics

The unique properties of Indo-1 have made it an invaluable tool for elucidating the complex spatial and temporal dynamics of intracellular Ca2+ signaling. aatbio.comoxinst.com Its high sensitivity and ratiometric nature enable researchers to accurately quantify both resting Ca2+ levels and transient changes in response to stimuli. aatbio.com

Indo-1 is particularly well-suited for applications in flow cytometry, where a single UV laser can be used for excitation, and the dual emissions can be readily detected. thermofisher.comaatbio.comaatbio.com This has allowed for the analysis of Ca2+ signaling in large populations of cells, providing insights into cellular responses in areas such as immunology and cancer biology.

Furthermore, the development of derivatives and specialized imaging techniques has expanded the utility of Indo-1. For instance, the SEER (shifted excitation and emission ratioing) technique takes advantage of the shifts in both the excitation and emission spectra of Indo-1 to enhance its sensitivity to Ca2+. nih.gov Researchers have also developed methods to target Indo-1 to specific subcellular compartments, such as the nucleus or mitochondria, enabling the measurement of Ca2+ dynamics in these organelles. nih.govresearchgate.net These advancements continue to underscore the importance of Indo-1 in unraveling the intricate role of calcium in cellular function. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26K5N3O12 B014530 Indo 1 pentapotassium salt CAS No. 132319-56-3

Properties

IUPAC Name

pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPRMSXVNDMAN-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26K5N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421985
Record name Indo 1 pentapotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132319-56-3
Record name Indo 1 pentapotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Framework of Indo 1 Pentapotassium Salt As a Calcium Indicator

Principles of Ratiometric Fluorescence Detection

Ratiometric fluorescence detection is a powerful technique that relies on measuring the ratio of fluorescence intensities at two different wavelengths. nih.govthermofisher.com Unlike single-wavelength indicators where a change in fluorescence intensity is directly interpreted as a change in ion concentration, ratiometric dyes like Indo-1 exhibit a spectral shift upon binding their target ion. nih.govqueens.org By calculating the ratio of the fluorescence intensities at the two emission wavelengths, a more accurate and reliable measurement of the intracellular calcium concentration can be achieved. thermofisher.combiomol.com This approach is foundational to understanding the role of calcium in numerous cellular regulatory processes. thermofisher.com

Emission Spectrum Shift Upon Calcium Binding

The core principle of Indo-1's function as a calcium indicator lies in the significant shift of its fluorescence emission spectrum upon binding to Ca²⁺ ions. aatbio.comsyronoptics.com When excited by ultraviolet light (typically around 350-360 nm), Indo-1 displays distinct emission profiles depending on its calcium-bound state. thermofisher.comphysiology.org

In the absence of calcium (Ca²⁺-free form): Indo-1 exhibits a fluorescence emission maximum at a longer wavelength, approximately 475 nm to 485 nm. thermofisher.comsyronoptics.commedchemexpress.com

When saturated with calcium (Ca²⁺-bound form): The emission maximum shifts to a shorter wavelength, around 400 nm to 410 nm. aatbio.comsyronoptics.commedchemexpress.comabcam.com

This shift from blue to violet fluorescence is the basis for its ratiometric properties. syronoptics.com The dissociation constant (Kd) for Ca²⁺, which indicates the concentration at which half the indicator is bound to calcium, is reported to be approximately 230 nM for Indo-1. biomol.comabcam.com

Table 1: Spectral Properties of Indo 1 Pentapotassium Salt

StateExcitation Wavelength (nm)Emission Wavelength (nm)
Ca²⁺-Free~346~475
Ca²⁺-Bound~330~401

Data sourced from Abcam and Biomol. biomol.comabcam.com

Dual-Emission Measurement Methodology

The methodology for using Indo-1 involves exciting the dye at a single UV wavelength and simultaneously measuring the emitted fluorescence at two separate wavelengths corresponding to the Ca²⁺-bound and Ca²⁺-free forms. aatbio.comnih.gov A common setup uses an excitation wavelength between 351-364 nm, often from an argon-ion laser, and records the emission intensities around 405-410 nm and 485 nm. aatbio.comnih.gov

The ratio of these two intensities (e.g., F₄₁₀/F₄₈₅) is then calculated. nih.gov This ratio is directly correlated to the intracellular free calcium concentration. nih.govapsnet.org This dual-emission, single-excitation characteristic makes Indo-1 particularly well-suited for applications like flow cytometry, where changing emission filters is more practical than altering the excitation source. aatbio.comthermofisher.comresearchgate.net Researchers can construct a calibration curve by measuring the ratio in solutions with known Ca²⁺ concentrations to translate experimental ratios into absolute [Ca²⁺]i values. physiology.org

Table 2: Dual-Emission Measurement Parameters for Indo-1

ParameterWavelength (nm)Associated State
Excitation~357Both
Emission 1~410Ca²⁺-Bound
Emission 2~485Ca²⁺-Free

Data sourced from a 2023 study in the Journal of Physiology. nih.gov

Minimization of Artifacts through Ratioing

A primary advantage of the ratiometric approach is its ability to minimize several common artifacts that can confound fluorescence measurements in living cells. thermofisher.combiomol.commarkfricker.org By analyzing the ratio of two signals from the same molecule, factors that affect both signals equally are effectively cancelled out, leading to more robust and reproducible data. thermofisher.combiomol.com

In practice, fluorescent dyes rarely distribute perfectly evenly throughout a cell's cytoplasm. Ratiometric measurements correct for this by providing a concentration-dependent signal that is independent of the local dye concentration. thermofisher.combiomol.com Whether a region of the cell contains more or less Indo-1, the ratio of the fluorescence at the two emission wavelengths will reflect the calcium concentration in that specific area, not the amount of dye. thermofisher.com

When imaging cells or tissues, variations in thickness or path length can lead to differences in signal intensity that are not related to the ion concentration. thermofisher.combiomol.com Because the ratiometric calculation is based on the relative intensities of the two emissions from the same dye population, it effectively normalizes for the path length, allowing for accurate comparisons of [Ca²⁺]i across different cells or within different regions of a single cell. thermofisher.comphysiology.org

Photobleaching, the light-induced degradation of a fluorophore, can cause a decrease in signal intensity over the course of an experiment. thermofisher.comphysiology.org With a ratiometric indicator like Indo-1, photobleaching tends to affect both emission wavelengths proportionally. biomol.com Therefore, while the absolute intensities at 410 nm and 485 nm may decrease over time, their ratio remains stable, preserving the accuracy of the calcium measurement. thermofisher.combiomol.com This allows for reliable measurements to be made over extended periods, often up to an hour, without significant loss of data integrity due to photobleaching or dye leakage. thermofisher.comthermofisher.com

Addressing Dye Leakage

A significant consideration in the use of intracellular fluorescent dyes is the potential for leakage from the cell. This compound, being a charged molecule, is membrane-impermeant and is therefore loaded into cells via methods such as microinjection or scrape loading. biotium.comthermofisher.com Once inside the cell, the dye can be actively transported out by organic anion transporters, a process that can increase with temperature and vary between different cell types. biotium.com This efflux can lead to a gradual decrease in the fluorescent signal over time, with retention times ranging from minutes to hours. biotium.com

Calcium Binding Kinetics and Dissociation Constant (Kd)

The interaction between Indo 1 and calcium ions is fundamental to its function as an indicator. This relationship is characterized by the kinetics of binding and the equilibrium affinity of the dye for calcium.

Equilibrium Binding and Affinity

Indo 1 exhibits a high affinity for calcium, forming a 1:1 complex. sartorius.com The strength of this interaction is quantified by the dissociation constant (Kd), which represents the concentration of calcium at which half of the dye molecules are bound to the ion. sartorius.com The reported Kd for Indo 1 is approximately 230 nM to 250 nM. biotium.comabcam.comaatbio.combiomol.com This high affinity makes Indo 1 particularly well-suited for measuring resting and transient calcium levels in the nanomolar to low micromolar range. core.ac.uk It's important to note that the Kd can be influenced by the cellular environment, and in situ calibrations may yield different values than those determined in calibration solutions. interchim.fr

Implications for Dynamic Calcium Measurements

The kinetics of calcium binding and dissociation are critical for accurately tracking rapid changes in intracellular calcium concentration, such as those occurring during cellular signaling events. thermofisher.com The on-rate (association) and off-rate (dissociation) of calcium from Indo 1 determine the temporal resolution of the measurements. While Indo 1 is generally considered to have sufficiently fast kinetics for many applications, it's acknowledged that the binding and dissociation rates can introduce a slight lag in the measured calcium transient compared to the true change in free calcium concentration. nih.govnih.gov However, for many physiological processes, the kinetics of Indo 1 are adequate to provide a reliable representation of dynamic calcium changes. nih.gov

Excitation and Emission Characteristics in Research Applications

The unique spectral properties of Indo 1 upon calcium binding are the cornerstone of its utility as a ratiometric indicator.

UV-Light Excitation Profile

Indo 1 is primarily excited by ultraviolet (UV) light. aatbio.comthermofisher.com The excitation maximum of the calcium-free form is around 346-349 nm, while the calcium-bound form has an excitation peak at approximately 330-331 nm. biotium.comabcam.combiomol.com In practice, a single excitation wavelength, often from an argon-ion laser in the range of 351-364 nm, is used to excite both forms of the dye simultaneously. aatbio.comaatbio.com This single excitation source simplifies experimental setups, particularly in applications like flow cytometry. thermofisher.com

Distinct Emission Wavelengths for Calcium-Free and Calcium-Bound States

Upon excitation, Indo 1 exhibits a significant shift in its fluorescence emission spectrum depending on whether it is bound to calcium. The calcium-free form of Indo 1 has an emission maximum at approximately 475-485 nm (blue-green). abcam.comaatbio.comthermofisher.commedchemexpress.com When Indo 1 binds to calcium, its emission maximum shifts to a shorter wavelength of about 398-410 nm (violet-blue). biotium.comabcam.comaatbio.commedchemexpress.com This dual-emission property allows for ratiometric measurement, where the ratio of the fluorescence intensities at the two emission wavelengths is calculated. This ratio is directly proportional to the intracellular calcium concentration and provides a more accurate and robust measurement by minimizing the influence of variables such as dye concentration, photobleaching, and cell thickness. aatbio.comthermofisher.com

Parameter Value Reference
Dissociation Constant (Kd) ~230 - 250 nM biotium.comabcam.comaatbio.combiomol.com
Excitation Maximum (Ca²⁺-free) ~346 - 349 nm biotium.comabcam.combiomol.com
Excitation Maximum (Ca²⁺-bound) ~330 - 331 nm biotium.comabcam.combiomol.com
Emission Maximum (Ca²⁺-free) ~475 - 485 nm abcam.comaatbio.comthermofisher.commedchemexpress.com
Emission Maximum (Ca²⁺-bound) ~398 - 410 nm biotium.comabcam.comaatbio.commedchemexpress.com

Utility of Specific Laser Lines for Excitation

The ratiometric fluorescent indicator this compound requires excitation in the ultraviolet (UV) range to elicit its characteristic calcium-dependent emission shift. The selection of an appropriate excitation source is critical for accurately measuring intracellular calcium concentrations. The utility of Indo 1 is largely defined by its compatibility with various common laser lines, making it a versatile tool, particularly in applications like flow cytometry. thermofisher.comaatbio.comnih.govcaymanchem.com

Upon binding with Ca²⁺, the emission maximum of Indo 1 shifts from approximately 475-485 nm in its Ca²⁺-free state to around 400-410 nm when saturated with Ca²⁺. caymanchem.combiotium.comwikipedia.org This shift is induced by excitation from a single UV light source. aatbio.comcaymanchem.com The choice of laser is therefore dictated by its ability to efficiently excite Indo 1, preferably close to its absorption maximum, which is approximately 349 nm for the Ca²⁺-free form and 331 nm for the Ca²⁺-bound complex. biotium.com

Several types of lasers have proven effective for the excitation of Indo 1, each with specific advantages.

Argon-ion Lasers Argon-ion lasers are among the most frequently utilized excitation sources for Indo 1. protocols.io The ultraviolet spectral lines produced by these lasers, specifically in the 351-364 nm range, are highly effective for exciting the dye. aatbio.comcaymanchem.comaatbio.comaatbio.com This wavelength range is well-suited for ratiometric measurements in flow cytometry, where using a single excitation source to generate a dual-emission signal is more practical. thermofisher.comnih.govaatbio.combiomol.com The argon laser's stability and power make it a reliable choice for achieving a strong fluorescence signal, which is essential for resolving subtle changes in calcium concentration. qmul.ac.uk

Helium-Cadmium (He-Cd) Lasers Helium-Cadmium (He-Cd) lasers serve as another valuable UV excitation source for Indo 1. protocols.io These lasers provide emission lines at 325 nm and 354 nm, both of which can efficiently excite the Indo 1 molecule. ijraset.complos.orgevidentscientific.com The 354 nm line, in particular, is effective for activating membrane-bound probes like Indo 1. ijraset.comevidentscientific.com He-Cd lasers are often considered a more economical, air-cooled alternative to the larger, water-cooled argon lasers. nih.gov However, one comparative study noted that while results for intracellular free calcium detection were similar between He-Cd and argon laser excitation, the ratiometric signal in activated cells was lower when using a He-Cd laser. nih.gov

Krypton-ion Lasers Krypton-ion lasers, sometimes used in conjunction with argon lasers, also offer spectral lines suitable for exciting UV-sensitive fluorophores. nih.govchemodex.comoup.com While less commonly cited specifically for Indo 1 than argon or He-Cd lasers, their availability in multi-laser systems provides another option for excitation in the required UV range.

Other Laser and Light Sources Modern advancements have introduced other viable excitation sources. UV solid-state lasers, such as those emitting at 355 nm, are used in contemporary flow cytometers. bdbiosciences.combdbiosciences.com Furthermore, specialized LED light sources have been developed for calcium imaging, with dedicated 340 nm LEDs being suitable for Indo 1 excitation. oxinst.com For advanced microscopy techniques, multi-photon excitation using a Ti:sapphire laser has been demonstrated. nih.gov Two-photon excitation can be achieved with wavelengths below 840 nm, while three-photon excitation is possible around 885 nm. nih.govfsu.edu

The following table summarizes the key laser lines and light sources used for the excitation of this compound.

Laser/Light SourceExcitation Wavelength(s)Primary Application(s)References
Argon-ion Laser 351-364 nmFlow Cytometry, Confocal Microscopy thermofisher.comaatbio.comnih.govcaymanchem.comaatbio.comaatbio.com
Helium-Cadmium (He-Cd) Laser 325 nm, 354 nmFlow Cytometry, Confocal Microscopy protocols.ioijraset.complos.orgevidentscientific.comnih.gov
Krypton-ion Laser UV LinesFlow Cytometry nih.govoup.com
UV Solid-State Laser 355 nmFlow Cytometry bdbiosciences.combdbiosciences.com
LED Light Source 340 nmFluorescence Microscopy oxinst.com
Ti:Sapphire Laser <840 nm (Two-Photon), ~885 nm (Three-Photon)Two/Three-Photon Microscopy nih.govfsu.edu

Methodological Considerations in Research Applications of Indo 1 Pentapotassium Salt

Loading Strategies for Intracellular Delivery

As a salt, Indo 1 is membrane-impermeant, necessitating physical or chemical methods to introduce it into the cytoplasm of cells. biotium.comthomassci.commediray.co.nzvwr.com The choice of loading technique is critical and depends on the cell type, experimental goals, and available equipment.

Microinjection is a direct and precise method for delivering Indo 1 pentapotassium salt into individual cells. biotium.comvwr.comnih.gov This technique utilizes a fine glass micropipette to inject a solution containing the dye directly into the cytoplasm.

Key Aspects of Microinjection:

Precision: Allows for the targeting of specific cells within a population.

Controlled Concentration: The intracellular concentration of the dye can be reasonably controlled by adjusting the concentration in the micropipette and the injection volume.

Suitability: Ideal for studies on single cells or small groups of cells where precise loading is paramount. For instance, in studies of isolated skeletal muscle fibers, microinjection with a micropipette containing 0.5 mM this compound dissolved in a potassium aspartate or potassium glutamate (B1630785) solution has been successfully employed. nih.gov

ParameterTypical Value/ConditionSource
Indo 1 Concentration 0.5 mM nih.gov
Solvent 140 mM potassium aspartate or glutamate solution nih.gov
Application Isolated skeletal muscle fibers nih.gov

Scrape loading offers a simpler, albeit less controlled, method for loading a population of adherent cells. biotium.commediray.co.nzvwr.com This technique involves gently scraping a layer of cells from their culture dish in the presence of a solution containing this compound. The transient disruption of the cell membrane allows the dye to enter the cytoplasm.

Characteristics of Scrape Loading:

Simplicity: Requires minimal specialized equipment.

Population Loading: Enables the loading of a large number of cells simultaneously.

Variability: Can result in heterogeneous dye loading among cells and may cause some cell damage.

An alternative to directly loading the salt form is the use of the cell-permeant acetoxymethyl (AM) ester of Indo 1. Indo-1 AM can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting the molecule into the membrane-impermeant Indo 1, which is effectively trapped in the cytoplasm. biomol.comcaymanchem.com This hydrolyzed form is the pentapotassium salt, the active calcium indicator.

Important Considerations for AM Ester Loading:

Esterase Activity: The efficiency of conversion depends on the esterase activity within the specific cell type, which can vary.

Compartmentalization: Incomplete hydrolysis or sequestration of the dye within organelles can lead to measurement artifacts.

Toxicity: The byproducts of AM ester hydrolysis, such as formaldehyde, can be toxic to cells.

Scrape Loading Methodologies

Calibration of Indo 1 Fluorescence for Quantitative Calcium Measurement

To convert the ratiometric fluorescence signal of Indo 1 into a quantitative measure of intracellular calcium concentration ([Ca²⁺]i), a calibration procedure is essential. This involves determining the fluorescence ratio at zero (Rmin) and saturating (Rmax) calcium concentrations, as well as the dissociation constant (Kd) of the dye for calcium.

In vitro calibration is a common approach that utilizes commercially available calcium buffer kits. biologists.comphysiology.orgphysiology.org These kits provide solutions with precisely known free calcium concentrations.

Standard In Vitro Calibration Steps:

A solution of this compound is prepared in a buffer mimicking the intracellular ionic environment. physiology.orgphysiology.org

The fluorescence emission intensities at two wavelengths (e.g., 405 nm and 470 nm) are measured across a range of calcium concentrations. nih.gov

The ratio of these intensities is plotted against the calcium concentration to determine Rmin, Rmax, and the Kd. biologists.com

For example, one in vitro calibration method involved using a dilution series of Ca²⁺ (0-800 nM) containing 35 µM of this compound in narrow ultraviolet light cuvettes to mimic the in vivo situation. physiology.orgphysiology.org

ParameterDescriptionSource
Rmin Fluorescence ratio in a zero-calcium buffer. biologists.com
Rmax Fluorescence ratio in a saturating calcium buffer. biologists.com
Kd Dissociation constant of Indo 1 for calcium. biologists.com
Sf2/Sb2 Ratio of fluorescence intensities at the second emission wavelength in zero and saturating calcium. biologists.com

While in vitro calibration is straightforward, the intracellular environment can alter the properties of Indo 1. Therefore, in vivo calibration is often preferred for greater accuracy. nih.gov

Common In Vivo Calibration Techniques:

Ionophores: Cells loaded with Indo 1 are exposed to a calcium ionophore, such as ionomycin, in the presence of defined extracellular calcium concentrations to equilibrate intracellular and extracellular calcium levels and determine Rmin and Rmax. biologists.com

Perforated Patch Clamp: In some cell types, like cardiac myocytes, the perforated patch-clamp technique can be used to control the intracellular environment and equilibrate intracellular calcium with a known concentration in the patch pipette. nih.gov

Challenges in In Vivo Calibration:

Intracellular Environment: The viscosity, ionic strength, and presence of proteins within the cytoplasm can affect the Kd of Indo 1. Studies in rabbit ventricular myocytes have shown the apparent Kd for Indo-1 in the cellular environment to be 844 nM, significantly higher than in aqueous solutions. nih.gov

Dye Compartmentalization: Sequestration of the dye in organelles can lead to inaccurate calibration values.

Cellular Integrity: The methods used for in vivo calibration can be invasive and may alter the physiological state of the cell.

Impact of Protein Binding on Indicator Response

The interaction of Indo-1 with intracellular proteins can significantly alter its fluorescent properties and calcium binding affinity, which is a critical consideration for the accurate quantification of intracellular calcium. When Indo-1 binds to proteins, its dissociation constant (Kd) for Ca²⁺ can increase, indicating a lower affinity for calcium. nih.gov This means that in the presence of proteins, a higher concentration of Ca²⁺ is required to elicit the same fluorescent response from the indicator.

Research has shown that the presence of proteins from frog muscle and rat heart can substantially increase the Kd of Indo-1. nih.gov For instance, in one study, the Kd increased from 210 nM in a protein-free solution to 808 nM in the presence of frog muscle proteins and 638 nM with rat heart proteins at a pH of 7.3. nih.gov This effect is also dependent on the concentration of Indo-1 itself; the impact of protein binding is less pronounced at higher indicator concentrations. nih.gov

Furthermore, protein binding affects the fluorescence emission spectra of Indo-1. The ratio of fluorescence intensity at different wavelengths in the absence versus the presence of saturating Ca²⁺ (Sλ) is altered by proteins. nih.gov For example, the S₄₀₀ and S₄₇₀ values were observed to increase in the presence of muscle proteins. nih.gov These findings underscore the necessity of calibrating Indo-1 in an environment that mimics the intracellular milieu, including the presence of relevant proteins, to obtain accurate calcium measurements. nih.gov Studies have also investigated the interaction of Indo-1 and its analogs, like Mag-Indo-1, with specific proteins such as bovine serum albumin (BSA), revealing multiple binding sites and hydrophobic interactions that influence the dye's fluorescence. nih.govhep.com.cn

Table 1: Effect of Protein on Indo-1 Ca²⁺ Binding and Fluorescence

Condition Kd (nM) S₄₀₀ S₄₇₀
No protein (pH 7.3) 210 0.033 1.433
+ Frog muscle protein (pH 7.3) 808 0.161 2.641
+ Rat heart protein (pH 7.3) 638 0.304 3.039
No protein (pH 6.3) 640 - -
+ Frog muscle protein (pH 6.3) 1700 - -

Data sourced from a study on the effects of protein and acidosis on Indo-1 properties. nih.gov

Experimental Design and Control Measures

A significant challenge in using Indo-1, particularly its acetoxymethyl (AM) ester form for loading, is its sequestration into intracellular organelles like mitochondria. nih.govnih.govnih.gov This compartmentalization can lead to inaccurate measurements of cytosolic calcium, as the dye is no longer exclusively reporting on the Ca²⁺ concentration in the intended cellular compartment. The fluorescence from compartmentalized Indo-1 can contaminate the cytosolic signal, potentially leading to an overestimation of cytosolic Ca²⁺ levels. nih.gov

Several strategies can be employed to minimize this issue. One common approach is to lower the incubation temperature during dye loading. abpbio.combdbiosciences.com Reducing the temperature can slow down the processes that lead to compartmentalization. bdbiosciences.com Another strategy involves using the salt form of Indo-1 (like the pentapotassium salt) and loading it directly into the cytosol via microinjection or a patch pipette, which can bypass the organelle-loading pathways associated with the AM ester form. nih.govpnas.orgnih.gov Studies have shown that a significant fraction of intracellular Indo-1 can become non-diffusible and trapped, with one study in cardiac cells indicating that approximately one-third of the dye was not mobile in the myoplasm. nih.gov In some cell types, Indo-1 may show a more diffuse intracellular distribution compared to other dyes like Fura-2, which can exhibit more pronounced compartmentalization. nih.gov

Once loaded into cells, Indo-1 can be actively extruded from the cytoplasm by organic anion transporters present in the cell membrane. biotium.combiotium.comaatbio.com This dye leakage can lead to a diminishing fluorescent signal over time and an increase in background fluorescence, compromising the quality and duration of experiments. biotium.comaatbio.com The rate of this efflux can vary depending on the cell type and temperature. biotium.com

To counteract this, an organic anion transport inhibitor such as probenecid (B1678239) is commonly used. biotium.comaatbio.comaatbio.com Probenecid works by competitively inhibiting transporters like the organic anion transporter 1 (OAT1) and URAT1, thereby reducing the efflux of the dye and improving its cellular retention. wikipedia.orgpatsnap.comnih.govnih.gov The use of probenecid has been shown to effectively reduce the leakage of Indo-1 in various cell types, including pancreatic beta-cells, without affecting the Ca²⁺ responses themselves. nih.gov However, it is important to note that probenecid can have other effects and may be toxic to some cells, so its use should be carefully considered and optimized for the specific experimental conditions. aatbio.comrupress.org

Table 2: Common Strategies to Enhance Indo-1 Cellular Retention

Strategy Mechanism of Action Typical Concentration
Probenecid Inhibits organic anion transporters (e.g., OAT1, OAT3) that extrude the dye from the cell. wikipedia.orgpatsnap.comnih.govnih.gov 1-2.5 mM
Lowering Temperature Reduces the activity of transport proteins responsible for dye extrusion. Varies by cell type

Concentrations are general recommendations and may need to be optimized for specific cell types and experimental conditions.

While Indo-1 is a powerful tool for measuring intracellular Ca²⁺, the introduction of any calcium-binding molecule into a cell has the potential to buffer the very signal it is intended to measure. If the concentration of Indo-1 is too high, it can significantly dampen or slow down the natural Ca²⁺ transients within the cell, leading to an underestimation of their true amplitude and kinetics. thermofisher.comnih.govthermofisher.com

To mitigate this, it is crucial to use the lowest possible concentration of Indo-1 that still provides an adequate fluorescent signal with a good signal-to-noise ratio. bdbiosciences.com Studies have demonstrated that increasing concentrations of Indo-1 can lead to a significant decrease in the calculated systolic Ca²⁺ concentration. nih.gov Fortunately, Indo-1 is a bright fluorescent dye, which often permits measurements at intracellular concentrations that are unlikely to cause significant Ca²⁺ buffering. thermofisher.comthermofisher.com Researchers should empirically determine the optimal dye concentration for their specific cell type and experimental question, balancing the need for a strong signal with the imperative to minimize buffering artifacts. bdbiosciences.com In some experiments, even at concentrations considered low (e.g., 5-41 µM), no significant buffering of Ca²⁺ transients was observed, as indicated by consistent contractile function before and after dye loading. core.ac.uk

Cellular autofluorescence, primarily from endogenous molecules like NADH and FAD, can be a significant source of background signal that interferes with the measurement of Indo-1 fluorescence. nih.govnih.govphysiology.org This is particularly problematic as the fluorescence of these molecules can change with the metabolic state of the cell, for instance, during hypoxia, which can be misinterpreted as a change in Ca²⁺ concentration. nih.gov

Accurate quantification of Indo-1 signals requires careful correction for this autofluorescence. A standard procedure is to measure the background fluorescence of unloaded cells (cells not treated with Indo-1) under the same experimental conditions and at the same wavelengths used for the Indo-1 measurements. thermofisher.com This background signal can then be subtracted from the total fluorescence measured in the Indo-1-loaded cells. In some cases, autofluorescence can account for a substantial portion of the total signal, with reports of it being around 30% in Drosophila photoreceptors. nih.gov It is also important to wash cells after loading to remove any extracellular dye that may contribute to background fluorescence. abpbio.com

Considerations for Dye Concentration to Avoid Calcium Buffering

Integration with Other Research Techniques

Indo-1 is a versatile indicator that can be integrated with a variety of other powerful research techniques to provide a more comprehensive understanding of cellular processes.

One of the most common and powerful combinations is the simultaneous measurement of intracellular Ca²⁺ with patch-clamp electrophysiology . nih.govpnas.orgresearchgate.net In this approach, the salt form of Indo-1 is often included in the patch pipette solution and allowed to diffuse into the cell. nih.govpnas.org This allows for the direct correlation of changes in intracellular Ca²⁺ concentration with specific electrical events, such as ion channel activity or action potentials. researchgate.net This combined technique has been instrumental in studying excitation-contraction coupling in muscle cells and Ca²⁺-dependent regulation of ion channels in various cell types. nih.govnih.gov

Indo-1 is also widely used in flow cytometry for analyzing Ca²⁺ signaling in large populations of cells. aatbio.combdbiosciences.comqmul.ac.uk Its ratiometric nature is particularly advantageous in flow cytometry as it provides a stable signal that is less affected by variations in cell size and dye concentration among cells in a population. qmul.ac.uk This allows for the high-throughput analysis of Ca²⁺ responses to stimuli in different cell subpopulations, which can be simultaneously identified using immunophenotyping with fluorescently labeled antibodies. qmul.ac.ukpasteur.fr

Furthermore, Indo-1-based Ca²⁺ measurements can be combined with other imaging modalities. For example, it has been used in conjunction with techniques to monitor mitochondrial function and in studies involving the localization of the dye to specific cellular compartments through protein tagging technologies like SNAP-tag. nih.govresearchgate.net It has also been used in studies alongside electron microscopy to correlate Ca²⁺ signals with ultrastructural features. researchgate.net

Simultaneous Measurement with Electrophysiological Techniques

A significant application of this compound is its use in concert with electrophysiological recordings, such as the patch-clamp technique. leica-microsystems.com This dual approach allows researchers to correlate changes in intracellular calcium levels with electrical events like membrane potential changes and ion channel activity in real-time. physiology.orgphysiology.org

In a typical experimental setup, a glass micropipette filled with a solution containing this compound is sealed onto the cell membrane. leica-microsystems.comphysiology.org Upon rupturing the cell membrane patch, the dye diffuses into the cytoplasm, allowing for simultaneous recording of whole-cell currents and fluorescent signals indicating calcium concentration. leica-microsystems.comnih.gov This method has been instrumental in studying phenomena like calcium-induced calcium release (CICR) in neurons, where depolarization-induced calcium influx through voltage-gated channels triggers a larger release of calcium from intracellular stores. nih.gov

Key Research Findings from Combined Electrophysiology and Indo 1 Imaging:

Cardiac Myocytes: In rat ventricular myocytes, simultaneous recordings of L-type Ca2+ currents and Indo 1 fluorescence have elucidated the relationship between calcium influx and sarcoplasmic reticulum calcium release. physiology.org

Sensory Neurons: Studies on cultured rat dorsal root ganglion neurons have used this combined technique to demonstrate that Ca2+-induced Ca2+ release can be an all-or-none event, amplifying the initial calcium signal triggered by action potentials. nih.gov

Hippocampal Neurons: Researchers have investigated the link between electrical activity and calcium transients in cultured rat hippocampal neurons, revealing that bursts of action potentials underlie significant increases in intracellular calcium. physiology.orgjneurosci.org

Photoreceptors: In Drosophila photoreceptors, loading Indo 1 through patch pipettes has enabled the measurement of absolute resting and light-induced calcium concentrations, providing insights into the phototransduction cascade. nih.gov

Table 1: Experimental Parameters for Simultaneous Indo 1 Imaging and Electrophysiology

Cell TypeIndo 1 ConcentrationElectrophysiological TechniqueKey Findings
Rat Ventricular Myocytes50 μMWhole-cell voltage-clampCharacterized the link between L-type Ca2+ current and sarcoplasmic reticulum Ca2+ release. physiology.org
Rat Dorsal Root Ganglion NeuronsNot specifiedWhole-cell patch-clampDemonstrated all-or-none Ca2+-induced Ca2+ release. nih.gov
Rat Hippocampal Neurons200 μMWhole-cell current-clampShowed that bursts of action potentials drive intracellular calcium spikes. jneurosci.org
Drosophila PhotoreceptorsNot specifiedWhole-cell current recordingMeasured absolute light-induced Ca2+ levels and buffering. nih.gov
Canine Renal Artery Smooth Muscle Cells100 μmol/LCurrent-clampInvestigated agonist-induced changes in membrane potential and intracellular calcium. ahajournals.org

Combined Approaches with Immunofluorescence and Immunohistochemistry

Indo 1-based calcium imaging can be followed by immunofluorescence (IF) or immunohistochemistry (IHC) to correlate cellular function with the presence and localization of specific proteins. biotium.combiotium.com A critical step in this combined approach is the fixation of the Indo 1 dye within the cell post-imaging, which allows for subsequent antibody staining without losing the calcium indicator. biotium.combiotium.com

The fixation of BAPTA-based indicators like Indo 1 can be achieved using reagents such as EDC/EDAC. biotium.combiotium.com This crosslinking preserves the dye within the cellular structure, enabling researchers to first record dynamic calcium signals in live cells and then, in the same cells, to identify specific cellular markers through immunolabeling. For example, after imaging calcium responses in T-cells, the cells can be fixed and stained with fluorochrome-conjugated antibodies against surface molecules to identify different T-cell subsets. nih.govnih.gov

This combined methodology is powerful for dissecting the roles of specific proteins in the calcium signaling pathways of identified cell types. For instance, one could measure calcium transients in a neuron in response to a stimulus and then use immunohistochemistry to determine if that same neuron expresses a particular receptor or ion channel. nih.gov

Advanced Research Methodologies Utilizing Indo 1 Pentapotassium Salt

Fluorescence Microscopy Applications

Indo-1 pentapotassium salt is a valuable tool in various fluorescence microscopy techniques for visualizing and quantifying intracellular calcium dynamics.

Epifluorescence Microscopy for Calcium Imaging

Epifluorescence microscopy is a widely used technique for observing fluorescence in biological samples. licorbio.com In the context of calcium imaging, Indo-1 is introduced into cells, often through microinjection of the salt form. nih.gov For excitation, a light source, such as a mercury bulb, provides the necessary UV light, which is passed through a specific filter (e.g., 335 nm) to excite the Indo-1. nih.gov The emitted fluorescence is then collected at two different wavelengths simultaneously (e.g., 405 nm and 470 nm) using photomultipliers. nih.gov The ratio of these two emission intensities provides a quantitative measure of the intracellular free calcium concentration. nih.gov This method has been successfully employed to measure resting calcium levels and depolarization-induced calcium changes in isolated skeletal muscle fibers. nih.gov

Confocal Microscopy for High Spatial Resolution

Confocal microscopy offers significant advantages over traditional widefield microscopy by eliminating out-of-focus light, thereby providing high-resolution optical sections of the sample. licorbio.comresearchgate.netleica-microsystems.com This enhanced spatial precision is particularly beneficial for studying calcium signaling within specific subcellular compartments. researchgate.net While Indo-1's susceptibility to photobleaching can be a limitation in confocal microscopy, its ratiometric nature still makes it a valuable tool. wikipedia.org

Confocal microscopy with Indo-1 enables the detailed analysis of calcium dynamics within distinct subcellular regions. For instance, researchers have used this technique to investigate calcium concentrations within the nucleus versus the cytoplasm. jneurosci.org By acquiring independent calibration curves for different cellular compartments, it's possible to discern whether fluorescence changes are due to fluctuations in calcium levels or variations in dye concentration. jneurosci.org This approach has been instrumental in studying stimulus-induced nuclear calcium signals and the diffusion of calcium into the nucleus. jneurosci.org The ability to resolve calcium transients in specific microdomains, such as near calcium channels, is crucial for understanding the localized nature of calcium signaling. nih.gov

Studying rapid changes in intracellular calcium requires high temporal resolution. Systems have been developed that utilize synchronized video cameras to capture the dual emissions of Indo-1 at fast frame rates. researchgate.net This allows for the imaging of intracellular calcium concentration at intervals as short as 16.7 milliseconds. researchgate.net Such high-speed imaging has been critical in visualizing the uniform rise in calcium during normal heart muscle cell contraction and the propagation of calcium waves under "calcium overload" conditions. researchgate.net While traditional laser-scanning confocal microscopy can be limited in speed, advancements like scanless microscopy using spatial light modulators (SLMs) offer the potential for even faster imaging of neuronal activity. nih.gov

Analysis of Subcellular Calcium Dynamics

Imaging Calcium Transients in Specific Cell Types and Tissues

Indo-1 has been effectively used to image calcium transients in a variety of specific cell types and intact tissues. For example, it has been used to measure intracellular free calcium concentration in single skeletal muscle fibers from mice. nih.gov In another study, Indo-1 was used to monitor calcium signals in T cells as they interact with antigen-presenting cells within lymph nodes, providing insights into the immune response. aai.org The development of genetically encoded calcium indicators like GCaMP3 has further advanced cell type-specific imaging, allowing for targeted expression in particular cell populations within an organism, such as the different cell types in the roots of Arabidopsis thaliana. mdpi.com While not Indo-1, this highlights the trend towards more targeted in vivo imaging. The principles of ratiometric imaging established with dyes like Indo-1 have paved the way for these more advanced genetic tools.

Flow Cytometry Applications for Calcium Flux Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a large population. Indo-1 is particularly well-suited for flow cytometry because it allows for ratiometric measurements using a single UV excitation source, which is a common feature of many flow cytometers. aatbio.comqmul.ac.ukexpertcytometry.com This leaves other lasers available for simultaneous immunophenotyping with other fluorescent markers. qmul.ac.uk

When cells loaded with Indo-1 are activated, the resulting increase in intracellular calcium causes a shift in the dye's emission from green (unbound) to violet (bound). qmul.ac.uk A flow cytometer can be programmed to display the ratio of these two signals over time, providing a dynamic plot of calcium flux. qmul.ac.uk This method has been used to study calcium mobilization in human platelets in response to agonists like thrombin and ADP, revealing heterogeneity in the calcium responses among individual platelets. nih.gov It is also a standard technique for analyzing calcium flux in immune cells, such as T-cells and dendritic cells, upon activation. qmul.ac.uk

Table 1: Research Findings on Indo-1 Pentapotassium Salt Applications

Research Area Cell/Tissue Type Key Finding Reference
Epifluorescence Microscopy Isolated mouse skeletal muscle fibers Measured resting [Ca2+]i and depolarization-induced changes. nih.gov
Confocal Microscopy Cultured sympathetic neurons Demonstrated no persistent nuclear/cytoplasmic calcium gradients. jneurosci.org
High-Temporal Resolution Imaging Single cardiac cells Visualized uniform [Ca2+]i rise during normal contraction and waves in overload. researchgate.net
In Vivo Imaging Mouse lymph node T cells Characterized [Ca2+]i signals during early contact with antigen-bearing dendritic cells. aai.org
Flow Cytometry Human platelets Revealed heterogeneity in the initiation, duration, and magnitude of calcium fluxes. nih.gov
Flow Cytometry T-cells and Dendritic cells Enabled dynamic plotting of calcium flux alongside immunophenotyping. qmul.ac.uk

Single-Cell Calcium Measurements in Heterogeneous Populations

Indo 1 is particularly valuable for making precise calcium measurements in individual cells within a diverse population. nih.gov Its ratiometric nature, where the fluorescence emission shifts upon binding to calcium, allows for accurate quantification that is largely independent of variables like dye concentration, cell thickness, and photobleaching. aatbio.combiologists.com This is a significant advantage over single-wavelength indicators.

When bound to Ca2+, the emission maximum of Indo-1 shifts from approximately 475-485 nm to around 400-410 nm. aatbio.commedchemexpress.comabcam.com This spectral shift enables the calculation of the ratio of fluorescence intensities at these two wavelengths, which directly correlates to the intracellular calcium concentration. This ratiometric approach minimizes the impact of uneven dye loading and leakage, which can be common issues in mixed cell populations. stratech.co.uk

In practice, cells are loaded with Indo 1, often via microinjection of the pentapotassium salt solution or through the use of its membrane-permeant acetoxymethyl (AM) ester form, which is then cleaved by intracellular esterases to the active Indo-1. nih.govnih.gov Following loading, fluorescence is measured using techniques like confocal microscopy or flow cytometry. aatbio.comnih.gov For instance, in studies of atrial myocytes, Indo-1 pentapotassium salt has been introduced via a patch pipette to allow for simultaneous recording of action potentials and intracellular calcium transients. nih.gov Similarly, it has been used to measure cytosolic Ca2+ concentrations in yeast cells. molbiolcell.org

Correlation of Calcium Responses with Cell Phenotype

A powerful application of Indo 1 is the ability to correlate calcium signaling with specific cell phenotypes within a heterogeneous population. This is often achieved by combining Indo-1-based calcium measurements with immunophenotyping. pasteur.fr

By using antibodies conjugated to other fluorophores (like FITC and PE), researchers can simultaneously identify cell subpopulations based on their surface markers and measure their intracellular calcium responses. pasteur.fr This methodology allows for the determination of Ca2+ levels in specific, defined cell types, providing insights into how different cells within a complex environment respond to stimuli. This approach is particularly useful in immunology and neuroscience, where diverse cell types coexist and interact.

Analysis of Calcium Oscillations and Kinetic Responses

Indo 1 is well-suited for studying the dynamic and often rapid changes in intracellular calcium, such as oscillations and transient spikes. nih.gov The fast kinetics of Indo-1's binding to and dissociation from calcium allows for the real-time tracking of these fluctuations. nih.gov

Researchers have used Indo 1 to investigate how different patterns of calcium increase can trigger distinct cellular responses. For example, studies in pancreatic duct epithelial cells have shown that sustained calcium increases, as opposed to oscillations, are required to stimulate exocytosis, even when the peak calcium concentrations are similar in both cases. nih.gov In such experiments, Indo 1 pentapotassium salt can be included in the patch pipette solution to facilitate immediate recording after establishing a whole-cell patch configuration. nih.gov The ability to resolve these kinetic responses is crucial for understanding the complex language of calcium signaling in cellular processes.

Fluorescence Spectroscopy and Microplate Reader Applications

This compound is a versatile tool that extends beyond single-cell imaging to broader applications in fluorescence spectroscopy and high-throughput screening. aatbio.comaatbio.com

High-Throughput Screening for Pharmacological Studies

The properties of Indo 1 also lend themselves to high-throughput screening (HTS) applications, which are essential for modern drug discovery. aatbio.comstratech.co.uk The ratiometric signal of Indo 1 provides robust and reproducible results, which are critical for the large-scale, automated nature of HTS. stratech.co.uk

Microplate readers capable of fluorescence intensity measurements are used to rapidly assess calcium mobilization in response to a library of chemical compounds. aatbio.comstratech.co.uk This allows for the efficient screening of potential agonists or antagonists of G protein-coupled receptors (GPCRs) and calcium channels, which are important drug targets. aatbio.combiomol.com While other dyes like Fluo-4 and Fluo-8 are also widely used in HTS, the ratiometric nature of Indo-1 offers distinct advantages in minimizing variability. aatbio.combiomol.com

Investigating Localized Calcium Sensing with Indo-1 Conjugates

To overcome the limitation of dyes that freely diffuse throughout the cytosol, researchers have developed methods to target Indo-1 to specific subcellular locations. This is achieved by creating Indo-1 conjugates. One such method involves linking the Indo-1 dye to SNAP-tag fusion proteins. nih.gov

This technique allows for the measurement of calcium concentrations in defined subcellular compartments, such as the nucleus. nih.gov By expressing a SNAP-tag fusion protein that is localized to a specific organelle, and then labeling it with an Indo-1 conjugate, researchers can obtain spatially resolved calcium measurements. This approach combines the superior spectroscopic properties of synthetic dyes like Indo-1 with the genetic targetability of protein-based indicators. nih.gov Studies have demonstrated that these Indo-1 conjugates retain their calcium-sensing capabilities and can be used to detect localized changes in nuclear calcium concentration. nih.gov

Development of SNAP-tag-based Calcium Indicators

The precise spatial and temporal control of calcium concentrations is fundamental to its role in signal transduction. nih.gov To investigate these localized calcium fluctuations, researchers have developed methods to target the calcium-sensitive dye Indo-1 to specific locations within living cells. nih.govacs.org This approach combines the spatial specificity of genetically encoded indicators with the favorable spectroscopic properties of synthetic dyes like Indo-1. unideb.hu

One such method utilizes SNAP-tag technology. acs.org The SNAP-tag is a self-labeling protein that covalently bonds to a specific substrate, benzylguanine (BG). researchgate.net By chemically linking Indo-1 to a BG derivative, researchers have created probes (e.g., BG-Indo-1) that can be specifically and covalently attached to SNAP-tag fusion proteins within a cell. nih.govresearchgate.net

Research Findings:

Synthesis and Characterization: Derivatives of Indo-1 linked to benzylguanine have been successfully synthesized. nih.gov When these BG-Indo-1 derivatives react with the SNAP-tag protein, they form SNAP-Indo-1 conjugates. nih.gov

Spectroscopic Properties: In vitro fluorescence spectroscopy has demonstrated that these SNAP-Indo-1 conjugates retain the calcium-sensing capabilities of the original Indo-1 molecule. nih.govunideb.hu The conjugates exhibit a shift in their fluorescence emission spectrum upon binding to calcium, a key feature for ratiometric measurements. nih.gov The absorption maxima of the SNAP-Indo-1 conjugates are slightly red-shifted compared to Indo-1. nih.gov However, the fluorescence emission maxima for both the calcium-free and calcium-bound forms are very similar to those of Indo-1, and they maintain comparable relative fluorescence quantum yields. nih.gov

Dynamic Range: The dynamic range of these indicators, which is the quotient of the fluorescence ratios of the calcium-bound and calcium-free forms, is a critical parameter. nih.gov This allows for the measurement of calcium concentration changes typically in the 50 nM to 2 µM range. nih.gov

Targeting Indo-1 to Specific Cellular Compartments

The ability to direct Indo-1 to specific subcellular locations is crucial for understanding the heterogeneous distribution of calcium within a cell. acs.org The SNAP-tag technology provides a powerful tool for achieving this targeted localization. acs.org By creating fusion proteins where the SNAP-tag is linked to a protein that naturally resides in a specific organelle, researchers can direct the Indo-1 probe to that location. unige.ch

Research Findings:

Nuclear Targeting: In a proof-of-principle experiment, Indo-1 was successfully targeted to the nucleus of cultured primary mouse muscle cells. nih.govunideb.hu This was achieved by expressing a SNAP-tag fusion protein that included a nuclear localization signal. acs.org

Measurement of Nuclear Calcium: Using this system, researchers were able to measure the calcium concentration within the nuclei of resting cells. nih.govunideb.hu They employed a technique called shifted excitation and emission ratioing (SEER) of confocal microscopic images to quantify the nuclear calcium levels. nih.gov

Dynamic Response: The system proved to be responsive to changes in calcium concentration. When the plasma membrane of the cells was permeabilized, changes in the calcium concentration of the surrounding solution led to corresponding and readily detectable changes in the nuclear calcium levels. nih.govunideb.hu This demonstrated the functionality of the targeted indicator and provided a preliminary method for its calibration within the cellular environment. nih.govunideb.hu

Advantages of Covalent Labeling: The covalent and irreversible nature of the SNAP-tag linkage offers significant advantages for long-term measurements in living cells. nih.gov It prevents the translocation and leakage of the indicator dye, which can be a problem with traditional dye-loading methods. nih.govunige.ch This stability facilitates more accurate calibration and prolonged observation of calcium dynamics within specific organelles. nih.gov

Applications of Indo 1 Pentapotassium Salt in Biological Research Disciplines

Cellular Physiology and Excitation-Contraction Coupling

The precise regulation of intracellular calcium is fundamental to cellular physiology, particularly in excitable cells like muscle and cardiac myocytes. Indo 1 pentapotassium salt has been instrumental in elucidating the dynamics of calcium transients that govern excitation-contraction (E-C) coupling.

Muscle Physiology and Calcium Transients

In skeletal muscle physiology, this compound is microinjected into isolated muscle fibers to measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to membrane depolarization. nih.govnih.gov This technique allows researchers to study the properties of calcium transients, including their amplitude and time course, which are critical for muscle contraction. nih.gov

Studies have utilized this compound to investigate the effects of various conditions and substances on E-C coupling. For instance, research on muscle fibers from mdx mice, a model for Duchenne muscular dystrophy, has employed Indo 1 to compare their calcium transients with those of control mice. nih.gov These experiments have revealed differences in the indo-1 saturation levels and the resulting calculated [Ca²⁺]i transients upon depolarization between control and mdx fibers. nih.gov

Furthermore, the impact of pharmacological agents on calcium release can be quantified using this probe. In one study, the application of dantrolene (B1669809), a muscle relaxant, to mouse skeletal muscle fibers loaded with this compound resulted in a significant decrease in the amplitude of calcium transients elicited by depolarizing pulses. rupress.org

Below is a data table summarizing findings from a study on the effect of dantrolene on calcium transients in mouse skeletal muscle fibers.

Experimental ConditionMaximal [Ca²⁺]i (µM)Reference
Control1.8 ± 0.3 rupress.org
5 µM Dantrolene0.9 ± 0.2 rupress.org
25 µM Dantrolene0.7 ± 0.1 rupress.org

This table illustrates the dose-dependent suppression of peak intracellular calcium concentration by dantrolene during a 100-ms depolarization.

Cardiac Myocyte Calcium Dynamics

The role of this compound extends to the study of cardiac myocyte calcium dynamics, which are essential for heart contraction. The indicator is introduced into single cardiac cells, often through internal perfusion via a patch pipette during voltage-clamp experiments. nih.govphysiology.org This allows for the simultaneous measurement of calcium transients and membrane currents, providing a comprehensive view of E-C coupling in the heart. ahajournals.org

Researchers have used this method to investigate the spatial and temporal characteristics of calcium signals during normal E-C coupling and in pathological conditions. High-temporal-resolution imaging with Indo 1 has shown that under normal conditions, the rise in [Ca²⁺]i is spatially uniform throughout the myocyte. nih.gov In contrast, under conditions of calcium overload, the indicator has helped visualize propagating waves of calcium release. nih.gov

This compound has also been employed to study the relationship between cytosolic and mitochondrial calcium levels in cardiac myocytes, particularly during events like anoxia and reoxygenation. ahajournals.orgahajournals.org By selectively loading the cytosol with the pentapotassium salt, researchers can distinguish the cytosolic calcium pool from the mitochondrial pool, which can be measured using the AM ester form of the dye. ahajournals.orgahajournals.org These studies have provided insights into the role of mitochondrial calcium in cell injury and recovery. ahajournals.org

The following table presents data on baseline diastolic calcium concentrations in different cellular compartments of rat cardiac myocytes.

Cellular CompartmentBaseline Diastolic [Ca²⁺] (nM)Reference
Cytosol (loaded with this compound)124 ± 4 ahajournals.orgahajournals.org
Mitochondria94 ± 3 ahajournals.orgahajournals.org

This table compares the resting free calcium concentrations in the cytosol and mitochondria, highlighting the utility of different forms of Indo 1 in compartmental analysis.

Immunology and Cell Activation Studies

Calcium signaling is a cornerstone of immune cell activation. This compound has proven valuable in dissecting the intricate calcium fluxes that orchestrate the responses of various immune cells.

Calcium Signaling in Lymphocyte Activation

In the field of immunology, understanding the precise nature of calcium signals in lymphocytes is crucial for deciphering the mechanisms of T cell activation. This compound can be loaded into lymphocytes through a patch pipette during whole-cell recordings to monitor intracellular calcium concentrations with high temporal resolution. nih.govpnas.org

This approach has been instrumental in studying the activity of store-operated calcium channels, such as the calcium release-activated calcium (CRAC) channels, which are vital for sustained calcium influx and downstream signaling events leading to lymphocyte activation. nih.govpnas.org By combining fluorescence microscopy with patch-clamp electrophysiology, researchers can correlate the influx of calcium through CRAC channels with changes in the intracellular calcium concentration measured by Indo 1. nih.govpnas.org

Studies have also utilized two-photon microscopy with Indo 1 to visualize calcium signaling in T cells within their native environment, such as lymph nodes. aai.org This has allowed for the characterization of calcium signals in antigen-specific T cells as they interact with antigen-presenting cells, providing insights into the initiation of the adaptive immune response. aai.org

The table below shows the mean intracellular calcium concentrations in T cells under different immunization conditions, as measured by Indo-1.

Immunization ConditionMean [Ca²⁺]i (nM)Reference
Control (PBS)118 ± 2 aai.org
Sham-immunized (cyt)107 ± 2 aai.org
Antigen-immunized (OVA + cyt)219 ± 2 aai.org

This data demonstrates the significant increase in intracellular calcium in T cells upon antigen-specific activation in a lymph node.

Neutrophil Activation and Calcium Flux

While specific studies focusing solely on this compound in neutrophil activation are less commonly detailed in the provided search results, the principles of its application are transferable from other immune cells. The study of calcium flux is fundamental to understanding neutrophil functions such as chemotaxis, degranulation, and the oxidative burst. The ratiometric properties of Indo 1 make it a suitable tool for such investigations, typically using its membrane-permeant AM ester form for loading large cell populations for flow cytometry. thermofisher.com However, for detailed single-cell analysis combining electrophysiology, the pentapotassium salt would be the form of choice, introduced via a patch pipette.

Neuroscience and Neuronal Calcium Signaling

Calcium is a ubiquitous second messenger in the nervous system, involved in a vast array of processes from neurotransmitter release to gene expression and synaptic plasticity. frontiersin.org this compound has been a valuable tool for neuroscientists seeking to unravel the complexities of neuronal calcium signaling.

The indicator can be introduced into neurons via a patch pipette during whole-cell patch-clamp recordings. jneurosci.org This allows for the direct correlation of electrical activity, such as action potentials or synaptic currents, with concomitant changes in intracellular calcium concentration. This approach has been used to study calcium dynamics in different neuronal compartments, such as the soma, dendrites, and even the nucleus.

Research has explored the permeability of the neuronal nuclear envelope to calcium by using Indo 1 and other calcium indicators. jneurosci.org While some studies using other dyes have reported sustained nuclear-to-cytoplasmic calcium gradients, the use of various indicators, including Indo 1, has contributed to a more nuanced understanding of calcium signaling between these compartments. jneurosci.org

Furthermore, this compound has been used in studies investigating excitotoxicity, a process where excessive neuronal stimulation leads to cell death, which is often mediated by a dysregulation of intracellular calcium. physiology.org By monitoring calcium levels during excitotoxic insults, researchers can gain insights into the mechanisms underlying neuronal damage.

{"heading": "", "sections": [{"heading": "5.3.1. Synaptosomal Calcium Dynamics", "content": "Indo-1 has been utilized to investigate calcium dynamics within synaptosomes, which are isolated nerve terminals. These preparations are valuable for studying presynaptic mechanisms. While some studies have focused on loading the membrane-permeant AM ester form of Indo-1 into neuronal populations for subsequent imaging, the use of Indo-1 salt forms, such as the pentapotassium salt, is also relevant for calibrating calcium measurements and for direct introduction into cellular preparations where the cell membrane is permeabilized. pnas.orgthermofisher.combiotium.com The ratiometric properties of Indo-1 are particularly advantageous in these studies as they reduce artifacts from uneven dye loading and photobleaching, allowing for more precise quantification of calcium concentrations. thermofisher.comthermofisher.com"}, {"heading": "5.3.2. Nuclear Calcium Permeability in Neurons", "content": "The role of the nucleus as a distinct calcium signaling compartment in neurons has been a subject of intense investigation. Indo-1 has been a key tool in these studies. jneurosci.orgnih.gov Research using Indo-1, often in conjunction with confocal microscopy, has shown that upon neuronal stimulation, the increase in intracellular calcium concentration ([Ca2+]i) can be both faster and of a greater magnitude in the nucleus compared to the cytosol. nih.gov This differential increase in nuclear calcium is observed under various stimulation conditions, including K+ depolarization and electrical stimulation. nih.gov Such findings suggest that the nuclear envelope does not act as a significant barrier to calcium diffusion in neurons; instead, calcium appears to diffuse freely through nuclear pores. jneurosci.org This has led to the hypothesis that activity-dependent gene regulation in neurons may be directly mediated by these changes in calcium concentration at the level of the chromatin. nih.gov In some non-neuronal cells, however, studies using Indo-1 have observed different nuclear calcium dynamics, indicating that the permeability of the nuclear envelope to calcium can vary between cell types. jneurosci.org"}, {"heading": "5.4. Plant Biology and Environmental Stress Responses", "content": ""}, {"heading": "5.4.1. Calcium Encoding in Plant Signal Transduction", "content": "In plant cells, calcium acts as a crucial second messenger in a multitude of signal transduction pathways, translating external stimuli into physiological responses. usp.brresearchgate.net The fluorescent dye Indo-1 has been instrumental in deciphering the spatial and temporal patterns of calcium elevation, often referred to as "calcium signatures." nih.gov As a ratiometric indicator, Indo-1 allows for the quantitative measurement of fluctuations in cytosolic calcium, which is essential for understanding how the information from a stimulus is encoded in the calcium signal. nih.govoup.com For instance, Indo-1 has been used to visualize the transient and localized increases in cytosolic calcium in guard cells responding to abscisic acid, demonstrating the intricate control of calcium signaling in stomatal regulation. usp.br The ability to accurately measure these calcium dynamics with Indo-1 helps researchers to correlate specific calcium signatures with downstream cellular responses, a key aspect of understanding signal specificity in plants. nih.gov"}, {"heading": "5.4.2. Quantification of Cytosolic Calcium in Plant Cells", "content": "Quantifying cytosolic calcium concentration ([Ca2+]cyt) in plant cells presents unique challenges due to the cell wall. However, methods have been developed to introduce the pentapotassium salt of Indo-1 into plant protoplasts and cells. One such method is "acid loading," where incubating cells in a mildly acidic solution containing the dye facilitates its entry into the cytoplasm. nih.govusp.brnih.gov This technique has been successfully used to load Indo-1 into barley aleurone protoplasts and maize root protoplasts, allowing for the estimation of resting [Ca2+]cyt, which is typically in the range of 100-250 nM. nih.govnih.govnih.gov Another method involves electroporation to introduce the dye into protoplasts. biologists.com Once inside, Indo-1 remains in the cytoplasm and is responsive to changes in calcium levels, as demonstrated by its quenching with manganese in the presence of digitonin. nih.govnih.gov These techniques, utilizing Indo-1 pentapotassium salt, have provided valuable quantitative data on the baseline calcium levels and stimulus-induced calcium changes in various plant cells. nih.govnih.gov\n\n| Plant Cell Type | Method of Loading Indo-1 Pentapotassium Salt | Resting Cytosolic Ca2+ Concentration | Reference(s) |\n|---|---|---|---|\n| Funaria hygrometrica protonema cells | Acid loading (pH 5.0) | ~250 nM | nih.gov |\n| Barley aleurone protoplasts | Acid loading | ~250 nM | nih.gov |\n| Maize root cap and elongation zone protoplasts | Acid loading | 160 ± 40 nM (cap), 257 ± 27 nM (elongation zone) | nih.gov |\n| Carrot protoplasts | Electroporation | Not specified | biologists.com |"}, {"heading": "5.5. Pathophysiological Investigations", "content": ""}, {"heading": "5.5.1. Calcium Dysregulation in Disease Models (e.g., Dystrophy, Ischemia)", "content": "Indo-1 has been a valuable tool in studying the role of calcium dysregulation in various disease models. In the context of Duchenne muscular dystrophy (DMD), a genetic disorder characterized by the absence of dystrophin, altered calcium homeostasis is thought to be a key factor in muscle degeneration. researchgate.netnih.gov Studies using Indo-1 in cardiomyocytes differentiated from induced pluripotent stem cells (hiPSCs) of DMD patients have shown a significantly higher intracellular calcium concentration compared to control cells. plos.orgmdpi.com This elevated calcium level is observed both at rest and during calcium transients, suggesting that calcium mishandling contributes to the cardiomyopathy seen in DMD patients. plos.orgmdpi.com\n\nIn models of ischemia, which is characterized by a lack of blood flow, Indo-1 has been used to monitor cytosolic calcium changes in the heart. ahajournals.orgoup.com During ischemia, there is a rapid and marked increase in both systolic and diastolic intracellular calcium levels. ahajournals.orgpnas.org This elevation in calcium is associated with a broadening of the calcium transient peak and can lead to cellular damage and arrhythmias. ahajournals.orgpnas.org The use of Indo-1 in these studies has provided critical insights into the temporal dynamics of calcium overload during ischemia and reperfusion. ahajournals.orgoup.com\n\n| Disease Model | Cell/Tissue Type | Key Finding with Indo-1 | Reference(s) |\n|---|---|---|---|\n| Duchenne Muscular Dystrophy (DMD) | Cardiomyocytes from hiPSCs | Significantly higher intracellular Ca2+ concentration at rest and during transients in DMD cells compared to controls. | plos.orgmdpi.com |\n| Ischemia | Perfused rabbit hearts | Rapid and marked increase in both systolic and diastolic cytosolic Ca2+ levels during ischemia. | ahajournals.orgpnas.org |"}]} {"heading": "Compound Names Mentioned in the Article", "table": "| Compound Name |\n|---|\n| this compound |\n| Indo-1 |\n| Indo-1 AM |\n| Fura-2 |\n| Calcium Green |\n| Abscisic acid |\n| Manganese |\n| Digitonin |\n| Dystrophin |"}

Pathophysiological Investigations

Role of Calcium in Cell Death Pathways

Calcium is a universal second messenger that regulates a vast spectrum of cellular functions, from proliferation to gene transcription. thermofisher.commdpi.com However, disruptions in the tight regulation of intracellular calcium homeostasis can trigger signaling cascades that lead to programmed cell death (PCD). mdpi.com The spatial and temporal characteristics of a Ca2+ signal can determine whether a cell survives or undergoes a controlled demise through pathways such as apoptosis or necrosis. nih.gov

Apoptosis

Apoptosis, or Type I programmed cell death, is a highly regulated process essential for tissue development and homeostasis. A sustained elevation of intracellular Ca2+ is a key event in the initiation and execution of the apoptotic program. mdpi.com The primary sources for this Ca2+ increase are release from intracellular stores, principally the endoplasmic reticulum (ER), and influx from the extracellular space. mdpi.com

The interplay between the ER and mitochondria is central to Ca2+-mediated apoptosis. Upon receiving an apoptotic stimulus, Ca2+ is released from the ER, creating microdomains of high Ca2+ concentration near mitochondria. These mitochondria then take up a significant amount of the released Ca2+. This mitochondrial Ca2+ overload is a critical step that promotes the release of pro-apoptotic factors, most notably cytochrome c. The accumulation of Ca2+ in the mitochondrial matrix can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the permeabilization of the mitochondrial membrane, loss of membrane potential, and subsequent release of factors that activate caspases, the executioner enzymes of apoptosis. scielo.br

The process is finely tuned by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Anti-apoptotic proteins like Bcl-2 are localized to the ER and mitochondria, where they can suppress apoptosis by reducing the steady-state Ca2+ levels in the ER, thereby limiting the transfer of Ca2+ to mitochondria. mdpi.com Conversely, pro-apoptotic Bcl-2 family members such as BAX and BAK can promote Ca2+ mobilization from the ER to the mitochondria, sensitizing the cell to apoptotic stimuli. mdpi.comscielo.br

Necrosis

Necrosis has traditionally been viewed as an uncontrolled form of cell death resulting from acute injury, but it is now clear that certain forms of necrosis are also programmed and regulated. nih.govmdpi.com A hallmark of regulated necrotic pathways, including necroptosis and pyroptosis, is an early and significant increase in cytosolic calcium. nih.govmdpi.com This calcium surge can originate from both the extracellular environment and internal stores. mdpi.com

The loss of plasma membrane integrity is a common feature in necrosis, which allows a massive influx of extracellular Ca2+ down its steep concentration gradient. mdpi.comcapes.gov.br This sustained Ca2+ overload is a critical point of no return, converting a potentially reversible injury into irreversible cell death. capes.gov.br Similar to apoptosis, mitochondria play a crucial role in necrotic cell death. Excess cytosolic calcium is sequestered by mitochondria, which can lead to the opening of the mPTP. mdpi.com The opening of the mPTP results in a collapse of the mitochondrial membrane potential, depletion of ATP, and ultimately, cell lysis and the release of cellular contents, which can trigger an inflammatory response. mdpi.comnih.gov In some models, a small, initial increase in intracellular calcium can trigger further release from the ER, amplifying the signal that leads to necrotic cell death. bcm.edu

Q & A

Q. What is the mechanism by which Indo-1 pentapotassium salt detects intracellular Ca²⁺ fluctuations?

Indo-1 pentapotassium salt binds to Ca²⁺, causing a shift in its fluorescence emission spectrum. In the unbound state, the maximum emission wavelength is 485 nm, which shifts to 410 nm upon Ca²⁺ binding. This ratiometric property allows quantification of Ca²⁺ concentrations by measuring the ratio of fluorescence intensities at these wavelengths . Calibration requires experimental buffers with defined Ca²⁺ levels (e.g., Rmin with 2.5 mM EGTA and Rmax with 40 μM EGTA + 10 mM CaCl₂) to establish a standard curve .

Q. How should Indo-1 pentapotassium salt be stored to maintain stability in long-term experiments?

Store the probe at -20°C in a dry, ventilated environment. Avoid repeated freeze-thaw cycles, as this degrades the compound. Prior to use, equilibrate the reagent to room temperature in a desiccator to minimize moisture absorption, which can alter solubility and probe performance .

Q. What are the critical steps for preparing Indo-1 pentapotassium salt in buffer solutions?

Dissolve the salt in high-purity deionized water or a Ca²⁺-free buffer. Vortex thoroughly and filter-sterilize (0.22 μm) to remove particulates. Verify solubility by checking for precipitate formation, which may indicate improper storage or contamination. For cell-impermeant applications, ensure the probe is not used with permeabilizing agents unless studying extracellular Ca²⁺ .

Advanced Research Questions

Q. How can batch-to-batch variability in Indo-1 pentapotassium salt impact sensitive Ca²⁺ assays, and how can researchers mitigate this?

Variations in peptide content, salt impurities, or water content between batches (common in research-grade probes) may alter fluorescence ratios or binding kinetics. To minimize variability:

  • Request batch-specific certificates of analysis (e.g., HPLC purity ≥95%, mass spectrometry data) .
  • Perform pre-experimental calibrations using Rmin/Rmax standards for each batch .
  • Use peptide content analysis to adjust concentrations if batch-dependent solubility differences occur .

Q. What experimental design considerations are critical when comparing Indo-1 pentapotassium salt to other ratiometric Ca²⁺ probes (e.g., Fura-2)?

  • Cell permeability : Indo-1 pentapotassium salt is cell-impermeant, making it suitable for extracellular or cytosolic Ca²⁺ measurements in permeabilized cells. In contrast, Fura-2 AM esters require intracellular esterase activation .
  • Spectral interference : Indo-1’s UV excitation (350 nm) may interfere with NADH autofluorescence, whereas Fura-2’s visible-range excitation (340/380 nm) is less prone to this issue.
  • Dynamic range : Validate the probe’s Kd (e.g., Indo-1 Kd ~250 nM) against expected Ca²⁺ concentrations in the experimental system .

Q. How should researchers address contradictory Ca²⁺ measurements when using Indo-1 pentapotassium salt?

Contradictions may arise from:

  • Improper calibration : Re-measure Rmin/Rmax using fresh EGTA/CaCl₂ buffers. Ensure pH consistency, as EGTA’s affinity for Ca²⁺ is pH-dependent .
  • Matrix effects : Mitochondrial or organelle-rich samples may sequester Ca²⁺, altering free ion concentrations. Use compartment-specific probes (e.g., Rhod-FF for mitochondria) to validate .
  • Probe degradation : Check emission spectra for abnormal peaks; degraded Indo-1 may exhibit reduced 410 nm emission .

Q. What methodologies optimize Indo-1 pentapotassium salt for dynamic Ca²⁺ buffering studies in mitochondrial research?

  • Use Indo-1 in extracellular buffers (1 μM) to measure cytosolic Ca²⁺ while avoiding matrix permeabilization.
  • Combine with Na⁺-induced Ca²⁺ release protocols to study mitochondrial Ca²⁺ efflux. Calibrate separately in mitochondrial-rich vs. -depleted samples to account for buffering capacity .
  • Validate measurements using parallel techniques (e.g., electrophysiology or Rhod-2 AM for matrix Ca²⁺) .

Data Analysis and Reporting Guidelines

Q. How should researchers report Indo-1 pentapotassium salt data to ensure reproducibility?

  • Methods section : Specify buffer composition (EGTA/CaCl₂ concentrations), calibration protocols (Rmin/Rmax), and probe concentration.
  • Data presentation : Include raw ratio values (410/485 nm) and derived [Ca²⁺] calculations using the Grynkiewicz equation. Provide example calibration curves in supplementary materials .
  • Statistical rigor : Report sample size (n ≥ 3 biological replicates) and use ANOVA for batch comparisons .

Q. What are common pitfalls in interpreting Indo-1 pentapotassium salt data, and how can they be resolved?

  • Artifactual ratios : Correct for autofluorescence by subtracting background signals (e.g., using MnCl₂ quenching post-experiment) .
  • Non-linear response : Ensure [Ca²⁺] remains within the probe’s dynamic range (1 nM–10 μM). For high Ca²⁺, switch to low-affinity probes (e.g., Fura-FF) .
  • Photobleaching : Limit exposure time and use low-intensity excitation light to preserve signal integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.